![molecular formula C7H5BrN2 B1281521 4-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 69872-17-9](/img/structure/B1281521.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is usually available in solid form .
Synthesis Analysis
The synthesis of substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, has been reported in various studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-bromo-1H-pyrrolo[2,3-c]pyridine can be represented by the SMILES string BrC1=CN=CC2=C1C=CN2 . The InChI representation is 1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrolo[2,3-c]pyridine is a solid compound . It has a molecular weight of 197.03 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Chemical Synthesis
“4-bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound used in various chemical syntheses . It is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
Biological Research
This compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . This makes it a valuable compound in biological research, particularly in the study of DNA and RNA structures .
Drug Discovery
“4-bromo-1H-pyrrolo[2,3-c]pyridine” is used in drug discovery due to its potential biological activity . It is often used as a building block in the synthesis of more complex molecules with potential therapeutic effects .
Treatment of Nervous System Diseases
Pyrrolo[3,4-c]pyridines, a family of compounds that includes “4-bromo-1H-pyrrolo[2,3-c]pyridine”, have been found to be useful in treating diseases of the nervous system . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” may have potential applications in neurology .
Treatment of Immune System Diseases
Similarly, pyrrolo[3,4-c]pyridines have been found to be useful in treating diseases of the immune system . This indicates that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new immunotherapies .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic activity . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new treatments for diabetes .
Antimycobacterial Applications
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activity . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new treatments for mycobacterial infections .
Antiviral and Antitumor Applications
Finally, pyrrolo[3,4-c]pyridines have been found to have antiviral and antitumor activities . This suggests that “4-bromo-1H-pyrrolo[2,3-c]pyridine” could be used in the development of new antiviral drugs and cancer therapies .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Future research may focus on developing such methods and exploring the biological activities of these compounds.
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWATDXQMWXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500854 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
69872-17-9 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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